molecular formula C16H19ClN4O2 B2828251 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1251610-07-7

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide

Cat. No. B2828251
CAS RN: 1251610-07-7
M. Wt: 334.8
InChI Key: QRICBAWVBRVNHT-UHFFFAOYSA-N
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Description

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

A key area of research involving derivatives of pyrimidinones, which are structurally related to 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide, focuses on their antimicrobial properties. Synthesized compounds have shown promising antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid. This suggests potential for developing new antimicrobial agents from this chemical class (Hossan et al., 2012).

Anticancer Activity

Another significant application is in the field of cancer research, where pyrimidinone derivatives demonstrate anticancer activity. Specifically, the synthesis of 5-deaza analogues of aminopterin, a known anticancer compound, from related pyrimidinones has shown significant in vitro and in vivo anticancer properties. These findings underscore the potential of pyrimidinone derivatives, including those structurally similar to the compound , as scaffolds for developing novel anticancer drugs (Su et al., 1986).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Research into dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) has highlighted the therapeutic potential of pyrimidinone derivatives. These compounds are being explored for their antitumor activity, with some showing excellent dual inhibitory effects. This dual-target approach could lead to more effective anticancer therapies, showcasing the versatility of pyrimidinone derivatives in medicinal chemistry (Gangjee et al., 2009).

Antiasthma Agents

The development of antiasthma medication is another area where pyrimidinone derivatives have shown potential. Certain compounds have been identified as effective mediators in inhibiting histamine release, a key factor in asthma attacks. This suggests that pyrimidinone derivatives could serve as a basis for new antiasthma therapies, highlighting their importance in respiratory disease research (Medwid et al., 1990).

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or ionic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it may be involved in a variety of biochemical processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Without specific information about this compound’s targets and mode of action, it’s difficult to predict how environmental factors would influence its action .

properties

IUPAC Name

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-3-13-10(2)15(23)21(16(18)20-13)9-14(22)19-8-11-4-6-12(17)7-5-11/h4-7H,3,8-9H2,1-2H3,(H2,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRICBAWVBRVNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N(C(=N1)N)CC(=O)NCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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